3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O4/c14-10-1-9(2-15-3-10)12(19)16-4-8(5-16)6-17-11(18)7-21-13(17)20/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCMLITXOQGRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)CN3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl
Biological Activity
The compound 3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a derivative of oxazolidinone, a class of compounds known for their significant biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The chemical structure of this compound can be represented as follows:
Where:
- C : Carbon atoms
- H : Hydrogen atoms
- N : Nitrogen atoms
- O : Oxygen atoms
This compound features an oxazolidine ring linked to a bromonicotinoyl group and an azetidine moiety, which may contribute to its biological properties.
Antimicrobial Properties
Oxazolidinones are recognized for their antibacterial activity against Gram-positive bacteria. Research indicates that derivatives of this class, including those similar to this compound, exhibit potent activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
Other Biological Activities
Beyond antibacterial effects, oxazolidinones have been linked to various biological activities:
- Enzyme Inhibition :
- Antifungal and Antiviral Activities :
Synthesis
The synthesis of this compound typically involves multi-step processes incorporating key reagents that facilitate the formation of the oxazolidine ring and the attachment of the bromonicotinoyl group.
Synthetic Route Overview
- Formation of Azetidine Derivative :
- Initial reactions involve creating the azetidine framework through cyclization reactions using appropriate amines and carbonyl compounds.
- Oxazolidine Ring Closure :
- Subsequent steps involve cyclization to form the oxazolidine core, often utilizing activating agents or catalysts to promote ring formation.
Case Studies
Several studies have investigated the biological activity of oxazolidinone derivatives similar to this compound:
- Study on Antibacterial Efficacy :
- Pharmacokinetic Profiles :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Oxazolidine-2,4-dione Derivatives with Aryliden Substituents Compounds like (Z)-5-(4-bromophenylmethylene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (5k) share the oxazolidine-2,4-dione core but differ in substituents. The 5k derivative features a coumarin-linked methyl group and a 4-bromophenyl substituent, which confers distinct electronic and steric properties. Comparative studies indicate that brominated aromatic groups enhance cytotoxicity in cancer cell lines (e.g., IC₅₀ = 12.3 µM for 5k vs. 25.6 µM for non-brominated analogues) .
3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride This structurally simpler analogue (C₆H₉ClN₂O₃, molar mass 192.6 g/mol) lacks the bromonicotinoyl group, resulting in reduced steric bulk and lower molecular weight. Its hydrochloride salt form improves aqueous solubility, whereas the target compound’s lipophilic bromonicotinoyl group may enhance membrane permeability .
Coumarin-Thiazolidinedione Hybrids
Derivatives such as (Z)-5-(4-methoxyphenylmethylene)-3-coumarinylmethyl-thiazolidine-2,4-dione (5g) demonstrate the impact of electron-donating groups (e.g., methoxy) on bioactivity. These compounds exhibit moderate antioxidant activity (EC₅₀ = 45 µM) but lower anticancer potency compared to brominated variants .
Physicochemical and Pharmacological Comparison
Key Findings:
- Halogen Effects : Bromine substitution (as in the target compound and 5k) correlates with increased bioactivity, likely due to enhanced van der Waals interactions in hydrophobic binding pockets .
- Solubility vs. Permeability: The hydrochloride salt derivative prioritizes solubility, whereas the bromonicotinoyl group in the target compound favors lipophilicity and tissue penetration .
Q & A
Basic Question: What are the key structural features of 3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, and how do they influence its reactivity and biological activity?
Methodological Answer:
The compound features a planar oxazolidine-2,4-dione core (confirmed via X-ray diffraction in analogs) , an azetidine ring substituted with a 5-bromonicotinoyl group, and a methyl bridge connecting the azetidine and oxazolidine rings. The bromine atom on the nicotinoyl moiety enhances electrophilicity, facilitating nucleophilic substitutions, while the azetidine’s strained four-membered ring increases reactivity in ring-opening reactions . The oxazolidine-2,4-dione core is critical for hydrogen-bonding interactions with biological targets like proteases or receptors, as seen in structurally related compounds with HLE (human leukocyte elastase) inhibitory activity .
Basic Question: What synthetic routes are commonly employed to prepare oxazolidine-2,4-dione derivatives like this compound?
Methodological Answer:
Synthesis typically involves multi-step protocols:
Azetidine Precursor Preparation : React 5-bromonicotinic acid with azetidine-3-methanol using carbodiimide coupling agents (e.g., EDCI) in anhydrous dichloromethane .
Oxazolidine-2,4-dione Formation : Cyclize the intermediate via a modified Zheng reaction using triphosgene or ethyl chloroformate under reflux conditions (e.g., 60°C in THF) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .
Advanced Question: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of substituents on the azetidine and oxazolidine rings?
Methodological Answer:
Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OCH₃) groups on the nicotinoyl moiety. Compare their HLE inhibitory activity using fluorogenic substrate assays (e.g., MeOSuc-AAPV-AMC) .
Ring Modifications : Replace the azetidine with pyrrolidine or piperidine rings to assess strain effects on bioactivity. Monitor reaction kinetics via stopped-flow spectroscopy .
Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent electronic properties with binding energies to target enzymes .
Advanced Question: How should researchers address contradictory data in biological activity assays, such as inconsistent IC₅₀ values across studies?
Methodological Answer:
Standardize Assay Conditions : Ensure consistent buffer pH (e.g., 7.4 for HLE assays), temperature (37°C), and enzyme concentrations. Pre-incubate compounds with enzymes to rule out time-dependent inhibition artifacts .
Validate Purity : Use orthogonal analytical methods (NMR, HRMS) to confirm compound integrity, as impurities like hydrolyzed byproducts (e.g., oxazolidine ring-opened derivatives) can skew results .
Cross-Validate Targets : Test compounds against off-target enzymes (e.g., chymotrypsin) to confirm specificity. For example, analogs with 5-bromo substitution showed >100-fold selectivity for HLE over chymotrypsin .
Advanced Question: What strategies can optimize the metabolic stability of this compound while retaining potency?
Methodological Answer:
Block Metabolic Hotspots : Introduce deuterium at the methyl bridge (C-3 position) to slow CYP450-mediated oxidation, as seen in stable isotope-labeled analogs .
Prodrug Design : Mask the oxazolidine-2,4-dione carbonyl groups as ester prodrugs (e.g., pivaloyloxymethyl esters) to enhance oral bioavailability, followed by enzymatic cleavage in vivo .
Incorporate Fluorine : Replace the bromine atom with a trifluoromethyl group (-CF₃) to reduce oxidative dehalogenation, as demonstrated in fluorinated oxazolidinone antibiotics .
Basic Question: What analytical techniques are essential for characterizing this compound and its intermediates?
Methodological Answer:
NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., azetidine substitution pattern) and detect rotamers in the oxazolidine ring .
X-ray Crystallography : Resolve crystal structures to validate stereochemistry and planarity of the oxazolidine-2,4-dione core .
Mass Spectrometry : Apply HRMS (ESI+) to identify molecular ions ([M+H]⁺) and fragmentation patterns, ensuring no residual solvents or byproducts .
Advanced Question: How can researchers investigate the compound’s mechanism of action when structural analogs show divergent biological targets (e.g., HLE inhibition vs. receptor antagonism)?
Methodological Answer:
Target Deconvolution : Use affinity chromatography (immobilized compound on Sepharose beads) to pull down binding proteins from cell lysates, followed by tryptic digest and LC-MS/MS identification .
Gene Knockdown : Apply siRNA silencing of candidate targets (e.g., HLE or orexin receptors) in cellular assays to observe rescue effects .
Kinetic Studies : Measure time-dependent inhibition (progress curves) to distinguish between reversible and irreversible binding modes .
Basic Question: What are the known stability issues of oxazolidine-2,4-dione derivatives, and how can they be mitigated during storage?
Methodological Answer:
Hydrolytic Degradation : Store lyophilized compounds at -20°C under argon to prevent moisture-induced ring opening. Monitor degradation via HPLC (retention time shifts) .
Light Sensitivity : Protect brominated derivatives from UV light using amber vials, as C-Br bonds are prone to homolytic cleavage .
pH Stability : Formulate as citrate buffer suspensions (pH 5.0–6.0) to avoid alkaline hydrolysis of the oxazolidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
